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Introduction
The striatum, a primary input nucleus of the basal ganglia, is critical for motor control, reward

processing, and goal-directed behaviors.[1] Its intricate circuitry is heavily modulated by the

interplay of several neurotransmitters, most notably dopamine (DA) and acetylcholine (ACh).[2]

[3] Cholinergic interneurons (ChIs), though comprising only 1-2% of the striatal neuronal

population, are the principal source of ACh and exert profound control over striatal output.[4][5]

They do so via a dense network of axonal varicosities that release ACh, activating both

ionotropic nicotinic and metabotropic muscarinic acetylcholine receptors (mAChRs).[4][6]

Among the five mAChR subtypes (M1-M5), the M4 receptor (M4R) is abundantly expressed in

the striatum and has emerged as a key regulator of striatal physiology and a promising

therapeutic target for neuropsychiatric and movement disorders.[7][8] This guide provides a

comprehensive overview of the current understanding of M4 receptor function in the striatum,

focusing on its localization, signaling mechanisms, role in synaptic plasticity and dopamine-

acetylcholine interactions, and its implications for drug development.

Localization and Expression of M4 Receptors in the
Striatum
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The M4 receptor exhibits a distinct expression pattern within the striatal microcircuitry,

positioning it to uniquely modulate the activity of the direct pathway.

Direct Pathway Spiny Projection Neurons (dSPNs): The M4R is the most abundant

muscarinic receptor subtype in the striatum and is preferentially expressed in dSPNs, which

also express the D1 dopamine receptor.[1][2][9] Electron microscopy studies have shown

that M4Rs are clustered near axospinous glutamatergic synapses on the cell bodies and

dendrites of these neurons.[2][10] This co-localization with D1 receptors is fundamental to

the functional antagonism between cholinergic and dopaminergic signaling in the direct

pathway.[2][9]

Cholinergic Interneurons (ChIs): M4 receptors, along with M2 receptors, are expressed on

ChIs where they function as inhibitory autoreceptors, regulating the synthesis and release of

ACh.[8][11] This provides a negative feedback mechanism controlling the overall cholinergic

tone in the striatum.[11]

Corticostriatal Terminals: M4Rs are also located on presynaptic corticostriatal terminals,

where their activation can inhibit the release of glutamate.[2][8] This presynaptic inhibition

provides another layer of control over the excitability of spiny projection neurons.

The subcellular distribution of M4R on dSPNs is dynamic and regulated by the local cholinergic

environment. In vivo studies show that agonist stimulation with oxotremorine induces the

translocation of M4R from the plasma membrane to intracellular endosomes in dSPNs, but not

in ChIs.[12]

M4 Receptor Signaling Pathways
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gαi/o pathway.[2][10] This canonical pathway involves the inhibition of adenylyl cyclase (AC),

leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A

(PKA) activity.[13][14] This mechanism directly opposes the signaling cascade of the Gαs/olf-

coupled D1 dopamine receptor, which stimulates adenylyl cyclase to increase cAMP

production.[13][15]

The high efficacy of M4R signaling allows it to powerfully counteract D1 receptor-mediated

effects. At physiological concentrations, ACh acting on M4Rs can completely shut down the
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positive cAMP response induced by dopamine in dSPNs.[14] Beyond cAMP modulation, M4R

activation can also lead to the G-protein-mediated inhibition of Ca2+ channels, further reducing

neuronal excitability.[10][16]
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Caption: M4R and D1R opposing signaling pathways in a dSPN.

Functional Roles of Striatal M4 Receptors
Modulation of Synaptic Plasticity
The balance between long-term potentiation (LTP) and long-term depression (LTD) at

corticostriatal synapses is crucial for motor learning and is modulated by dopamine and

acetylcholine. In dSPNs, D1 receptor activation typically promotes LTP.[2] The M4 receptor acts

as a counterbalance, promoting LTD and opposing D1-dependent LTP.[2][17] Endogenous

cholinergic signaling through M4Rs is necessary for the induction of spike-timing-dependent

LTD in dSPNs.[2] This effect is mediated, in part, by the suppression of Regulator of G-protein

Signaling 4 (RGS4).[2][17] By inhibiting cAMP signaling and interacting with NMDA receptor

function, M4R activation blunts the molecular cascades required for LTP induction.[8]

Interaction with the Dopaminergic System
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The functional antagonism between M4 and D1 receptors is a cornerstone of striatal function.

[13]

Direct Inhibition of D1 Signaling: As detailed above, M4R activation directly suppresses D1-

mediated cAMP production and downstream signaling within dSPNs.[13][15]

Modulation of Dopamine Release: The regulation of DA release by mAChRs is complex, with

different subtypes playing distinct roles. M4 receptors located on ChIs act as autoreceptors

to inhibit ACh release.[3][11] This, in turn, reduces ACh-mediated activation of nicotinic

receptors on DA terminals, thereby influencing DA release probability.[11][18] Furthermore,

postsynaptic M4Rs on dSPNs can regulate DA release via endocannabinoid-dependent

mechanisms.[19] Studies using M4 receptor knockout mice show that the absence of these

receptors leads to increased locomotor stimulation in response to D1 agonists and

psychostimulants like amphetamine and cocaine, confirming the inhibitory role of M4R on the

dopamine system.[7][9]
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Caption: M4R autoreceptor provides negative feedback on ACh release.

Therapeutic Implications
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The M4 receptor's strategic position as an inhibitor of the direct pathway and modulator of

dopamine signaling makes it a compelling target for various disorders.

Parkinson's Disease (PD) and L-DOPA-Induced Dyskinesia (LID): In PD models, loss of

dopamine leads to reduced M4R signaling.[20] Boosting M4R signaling with Positive

Allosteric Modulators (PAMs) can block the aberrant LTP in dSPNs that contributes to LID,

and has been shown to attenuate dyskinetic behaviors in both mouse and primate models.[2]

[17]

Schizophrenia: The antipsychotic-like effects of muscarinic agonists like xanomeline are

mediated in part through M4R activation.[21][22] By dampening hyperdopaminergic states,

M4R agonists or PAMs hold potential for treating the positive symptoms of schizophrenia.[13]

[23]

Dystonia: Blockade of M4Rs on ChIs can normalize striatal dopamine release in mouse

models of DYT1 dystonia, suggesting that M4R antagonists may be a therapeutic strategy.

[13][19]

Addiction and Other Disorders: M4R has been implicated in alcohol use disorder, with M4R

PAMs reducing alcohol self-administration in rats.[24] Activation of striatal M4Rs has also

been shown to reduce tic-like behaviors in murine models of Tourette syndrome.[25]

Key Experimental Methodologies
Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to measure synaptic currents and plasticity in striatal neurons.[2][16]

Slice Preparation: Mice (e.g., D1-tdTomato or D2-eGFP BAC transgenics) aged P80-P110

are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

The brain is removed, and 250-300 µm thick parasagittal or coronal slices containing the

striatum are prepared using a vibratome. Slices are allowed to recover in a holding chamber

with oxygenated aCSF at 32-34°C for at least 1 hour.[2]

Recording: Slices are transferred to a recording chamber perfused with aCSF at 30-31°C.

dSPNs are visually identified using fluorescence and differential interference contrast (DIC)

microscopy. Whole-cell recordings are made using borosilicate glass pipettes (3-5 MΩ) filled
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with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 EGTA, 2

MgCl2, and 2 Na2ATP.

Stimulation and Plasticity Induction: Excitatory postsynaptic potentials/currents (EPSP/Cs)

are evoked by a bipolar stimulating electrode placed in the corticostriatal pathway. A typical

spike-timing-dependent plasticity (STDP) protocol for inducing LTD involves pairing

subthreshold synaptic stimulation with somatically induced action potentials.[2]

Pharmacology: Specific receptor involvement is determined by bath application of selective

antagonists, such as the M4R antagonist muscarinic toxin 3 (MT3, 100 nM) or the D1R

antagonist SCH23390.[2]
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Experimental Workflow: Whole-Cell Electrophysiology
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Caption: Workflow for studying synaptic plasticity in dSPNs.
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In Vivo Microdialysis
This technique measures extracellular neurotransmitter levels in the striatum of freely moving

animals.

Probe Implantation: Animals are anesthetized, and a guide cannula is stereotaxically

implanted targeting the striatum (e.g., nucleus accumbens or dorsal striatum).

Perfusion: After a recovery period, a microdialysis probe is inserted. The probe is

continuously perfused with a physiological solution (e.g., aCSF) at a low flow rate (e.g., 1-2

µL/min).

Sample Collection: The dialysate, containing extracellular fluid from the surrounding tissue, is

collected at regular intervals (e.g., every 20 minutes).

Analysis: The concentration of ACh or DA in the dialysate samples is quantified using high-

performance liquid chromatography (HPLC) coupled with electrochemical detection.

Genetic Models (Knockout Mice)
The use of conditional or whole-body knockout (KO) mice has been instrumental in dissecting

the specific roles of M4Rs.

dSPN-Specific KO: A Cre/loxP strategy is used to generate mutant mice that lack M4Rs

specifically in D1-receptor expressing neurons (D1-M4-KO mice).[2][9] This is achieved by

crossing mice carrying a floxed CHRM4 gene with mice expressing Cre recombinase under

the control of the D1 receptor promoter (Drd1a-Cre).

Validation: The successful and specific knockout is confirmed using techniques like real-time

quantitative PCR (qRT-PCR) to measure mRNA levels and immunohistochemistry or

Western blotting to assess protein expression in the striatum.[9][26]

Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding M4

receptor function and pharmacology in the striatum.

Table 1: M4 Receptor Expression and Signaling Changes in Disease Models
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Model Brain Region
Change in
M4R

Observation Citation(s)

6-OHDA lesion
(PD model)

Dorsolateral
Striatum

~20% decrease

Reduction in
total M4R
immunoreactiv
ity.

[20]

6-OHDA lesion

(PD model)
dSPNs

Decreased

Efficacy

Maximal current

from Oxo-M

agonist reduced;

no change in

EC50.

[20]

DYT1 Knock-in

(Dystonia)

Dorsolateral

Striatum
Slight decrease

Small decrease

in M4R

fluorescence

intensity.

[26]

Alcohol Use

Disorder

(Human)

Putamen Downregulated

Decreased M4R

gene and protein

levels.

[24]

| CIN-d (Tourette model) | Striatum | Downregulated | M4, but not M1, receptors were

downregulated. |[25] |

Table 2: Pharmacological Modulation of Striatal Function via M4 Receptors
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Compound Type Experiment Key Finding Citation(s)

Oxotremorine-
M (Oxo-M)

Agonist
Electrophysiol
ogy (dSPNs)

Induces GIRK-
mediated
currents;
maximal
current is
reduced in 6-
OHDA model.

[20]

Muscarinic Toxin

3 (MT3)

Antagonist (M4-

selective)

Electrophysiolog

y (dSPNs)

Blocks the

induction of

spike-timing-

dependent LTD.

[2]

VU0467154 PAM
Behavior

(Alcohol model)

Systemic

administration

reduced alcohol

self-

administration

and seeking.

[24]

M4 PAM

(unspecified)
PAM

Behavior (LID

model)

Attenuated L-

DOPA-induced

dyskinetic

behaviors.

[2][17]

Xanomeline
Agonist (M1/M4

pref.)

Behavior

(Tourette model)

Intrastriatal

administration

reduced tic-like

behaviors.

[25]

| Oxotremorine | Agonist | Dopamine Release Assay | Potentiation of K+-stimulated DA release

was abolished in M4 KO mice. |[10][27] |

Conclusion and Future Directions
The M4 muscarinic receptor is a critical regulator of striatal function, acting as a powerful brake

on the direct pathway and a key modulator of dopamine-acetylcholine balance. Its preferential
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expression on dSPNs, where it directly opposes D1 receptor signaling, and its role as an

autoreceptor on cholinergic interneurons place it at a central nexus for controlling striatal

output.

The wealth of preclinical data robustly supports the M4 receptor as a viable therapeutic target.

The development of selective M4R PAMs and agonists offers promising new avenues for

treating L-DOPA-induced dyskinesia, the symptoms of schizophrenia, and potentially other

disorders characterized by striatal dysfunction.[22][23] Future research should continue to

focus on:

Developing more selective pharmacological tools to dissect the roles of M4Rs on different

cell populations (dSPNs vs. ChIs vs. cortical terminals).

Understanding the downstream signaling pathways beyond cAMP that are modulated by

M4R activation.

Investigating how M4R function is altered across the progression of various neurological and

psychiatric diseases.

A deeper understanding of these areas will be essential for translating the therapeutic potential

of M4R modulation into effective clinical treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Basal ganglia - Wikipedia [en.wikipedia.org]

2. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-
DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

3. jneurosci.org [jneurosci.org]

4. Frontiers | Striatal cholinergic interneuron regulation and circuit effects [frontiersin.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9992992/
https://synapse.patsnap.com/article/what-are-the-therapeutic-applications-for-m4-receptor-agonists
https://www.benchchem.com/product/b10809647?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Basal_ganglia
https://pmc.ncbi.nlm.nih.gov/articles/PMC4864040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4864040/
https://www.jneurosci.org/content/30/9/3398
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2014.00022/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10809647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Striatal Cholinergic Interneurons: How to Elucidate Their Function in Health and Disease -
PMC [pmc.ncbi.nlm.nih.gov]

6. Striatal Cholinergic Signaling in Time and Space - PMC [pmc.ncbi.nlm.nih.gov]

7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

8. The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders
- PMC [pmc.ncbi.nlm.nih.gov]

9. A Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors Plays a Critical Role
in Modulating Dopamine-Dependent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

10. jneurosci.org [jneurosci.org]

11. Striatal Muscarinic Receptors Promote Activity Dependence of Dopamine Transmission
via Distinct Receptor Subtypes on Cholinergic Interneurons in Ventral versus Dorsal Striatum
- PMC [pmc.ncbi.nlm.nih.gov]

12. Regulation of the Subcellular Distribution of m4 Muscarinic Acetylcholine Receptors in
Striatal Neurons In Vivo by the Cholinergic Environment: Evidence for Regulation of Cell
Surface Receptors by Endogenous and Exogenous Stimulation - PMC
[pmc.ncbi.nlm.nih.gov]

13. consensus.app [consensus.app]

14. The high efficacy of muscarinic M4 receptor in D1 medium spiny neurons reverses
striatal hyperdopaminergia - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Muscarinic M4 receptor inhibition of dopamine D1-like receptor signalling in rat nucleus
accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Cholinergic Transmission at Muscarinic Synapses in the Striatum Is Driven Equally by
Cortical and Thalamic Inputs - PMC [pmc.ncbi.nlm.nih.gov]

17. M4 Muscarinic Receptor Signaling Ameliorates Striatal Plasticity Deficits in Models of L-
DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Striatal muscarinic receptors promote activity dependence of dopamine transmission via
distinct receptor subtypes on cholinergic interneurons in ventral versus dorsal striatum -
PubMed [pubmed.ncbi.nlm.nih.gov]

19. biorxiv.org [biorxiv.org]

20. Reduced striatal M4-cholinergic signaling following dopamine loss contributes to
parkinsonian and l-DOPA–induced dyskinetic behaviors - PMC [pmc.ncbi.nlm.nih.gov]

21. annualreviews.org [annualreviews.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6923719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6923719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8878708/
https://en.wikipedia.org/wiki/Muscarinic_acetylcholine_receptor_M4
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2824442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2824442/
https://www.jneurosci.org/content/jneuro/22/15/6347.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2866006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2866006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2866006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6782421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6782421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6782421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6782421/
https://consensus.app/search/what-are-the-effects-of-m4-muscarinic-receptors-on/B2swWcbrTpm2GwgwWYo2cA/
https://pubmed.ncbi.nlm.nih.gov/30468798/
https://pubmed.ncbi.nlm.nih.gov/30468798/
https://pubmed.ncbi.nlm.nih.gov/12144929/
https://pubmed.ncbi.nlm.nih.gov/12144929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6830446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6830446/
https://pubmed.ncbi.nlm.nih.gov/26590347/
https://pubmed.ncbi.nlm.nih.gov/26590347/
https://pubmed.ncbi.nlm.nih.gov/20203199/
https://pubmed.ncbi.nlm.nih.gov/20203199/
https://pubmed.ncbi.nlm.nih.gov/20203199/
https://www.biorxiv.org/content/10.1101/2020.12.17.423273v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC11578179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11578179/
https://www.annualreviews.org/docserver/fulltext/pharmtox/64/1/annurev-pharmtox-051921-023858.pdf?expires=1765333220&id=id&accname=guest&checksum=5D925F8B9249A34C2245C0540E415535
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10809647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. A growing understanding of the role of muscarinic receptors in the molecular pathology
and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

23. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]

24. Acetylcholine Muscarinic M4 Receptors as a Therapeutic Target for Alcohol Use
Disorder: Converging Evidence From Humans and Rodents - PubMed
[pubmed.ncbi.nlm.nih.gov]

25. Activation of M4 muscarinic receptors in the striatum reduces tic-like behaviours in two
distinct murine models of Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

26. Subtle changes in striatal muscarinic M1 and M4 receptor expression in the DYT1 knock-
in mouse model of dystonia - PMC [pmc.ncbi.nlm.nih.gov]

27. Multiple muscarinic acetylcholine receptor subtypes modulate striatal dopamine release,
as studied with M1-M5 muscarinic receptor knock-out mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [understanding M4 receptor function in the striatum].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10809647#understanding-m4-receptor-function-in-
the-striatum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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